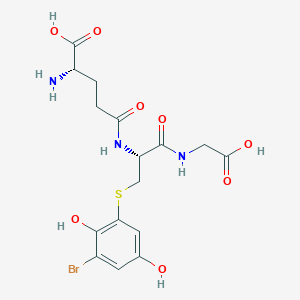![molecular formula C19H23N3O4S2 B054211 Benzenesulfonamide,N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- CAS No. 120164-48-9](/img/structure/B54211.png)
Benzenesulfonamide,N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- is a compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as HET or HET0016 and is a potent inhibitor of the 20-HETE biosynthetic pathway.
Wirkmechanismus
HET0016 inhibits the biosynthesis of 20-HETE by inhibiting the enzyme CYP4A. 20-HETE is a potent vasoconstrictor and plays a role in the regulation of blood pressure and vascular tone. By inhibiting the biosynthesis of 20-HETE, HET0016 has been shown to have vasodilatory effects and can reduce blood pressure.
Biochemical and physiological effects:
HET0016 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure and vascular tone in animal models. HET0016 has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, HET0016 has been shown to have anti-cancer effects and can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of HET0016 is its specificity for the 20-HETE biosynthetic pathway. This allows researchers to investigate the role of 20-HETE in various physiological processes. However, one limitation of HET0016 is its potential toxicity. HET0016 has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the use of HET0016 in scientific research. One area of research is the role of 20-HETE in the regulation of renal function. HET0016 has been shown to reduce renal injury in animal models, and further research is needed to investigate the potential therapeutic use of HET0016 in renal disease. Another area of research is the use of HET0016 in the treatment of cardiovascular disease. HET0016 has been shown to reduce blood pressure and vascular tone, and further research is needed to investigate its potential use as a therapeutic agent. Finally, HET0016 has been shown to have anti-cancer effects, and further research is needed to investigate its potential use in cancer therapy.
Conclusion:
In conclusion, HET0016 is a compound that has been extensively studied for its potential use in scientific research. It is a potent inhibitor of the 20-HETE biosynthetic pathway and has been shown to have a number of biochemical and physiological effects. While HET0016 has some limitations, its specificity for the 20-HETE biosynthetic pathway makes it a valuable tool for investigating the role of 20-HETE in various physiological processes. There are a number of future directions for the use of HET0016 in scientific research, and further studies are needed to investigate its potential therapeutic use in renal disease, cardiovascular disease, and cancer therapy.
Synthesemethoden
HET0016 can be synthesized through a multi-step process starting with the reaction of 2-aminobenzothiazole with formaldehyde to form an imine intermediate. This intermediate is then reacted with 2-hydroxyethylamine and benzenesulfonyl chloride to form the final product, HET0016. The synthesis of HET0016 has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
HET0016 has been extensively studied for its potential use in scientific research. It has been shown to inhibit the 20-HETE biosynthetic pathway, which is involved in the regulation of blood pressure and vascular tone. HET0016 has been used in studies to investigate the role of 20-HETE in various physiological processes, such as renal function, cardiovascular disease, and cancer.
Eigenschaften
CAS-Nummer |
120164-48-9 |
|---|---|
Produktname |
Benzenesulfonamide,N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- |
Molekularformel |
C19H23N3O4S2 |
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C19H23N3O4S2/c1-11-12(2)17(24)13(3)18-16(11)22-19(27-18)20-10-14-4-6-15(7-5-14)28(25,26)21-8-9-23/h4-7,21,23-24H,8-10H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
LCDWMECCBOPYGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)NCCO)C)O)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)NCCO)C)O)C |
Synonyme |
Benzenesulfonamide, N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Methyl 3-[8-(2,2-difluoroethenyl)-13-ethenyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54156.png)

![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)